molecular formula C4H7NO4 B1596077 N-(methoxycarbonyl)glycine CAS No. 1670-97-9

N-(methoxycarbonyl)glycine

Cat. No. B1596077
CAS RN: 1670-97-9
M. Wt: 133.1 g/mol
InChI Key: SBJKLBMVVHKFNQ-UHFFFAOYSA-N
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Description

“N-(methoxycarbonyl)glycine” is a derivative of glycine, which is one of the simplest kinds of amino acids occurring in nature . It is chemically neutral and metabolically inert . It is a major amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions .


Synthesis Analysis

The synthesis of N-methylated polypeptides, which includes derivatives like “N-(methoxycarbonyl)glycine”, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs) . The polymerization and the resulting polymers are tremendously affected by the steric demand of both the initiators and the monomers .


Chemical Reactions Analysis

Glycine, the base molecule of “N-(methoxycarbonyl)glycine”, plays a significant role in various metabolic functions and antioxidative reactions . It is also involved in the Maillard reaction, a non-enzymatic reaction between reducing carbohydrates and amino compounds .


Physical And Chemical Properties Analysis

Glycine is highly soluble in water and is said to be a polar molecule . It appears as a colorless crystalline solid having a sweet taste . It is said to be hydrophilic in nature due to the minimal side chain having one hydrogen atom .

Scientific Research Applications

1. Synthesis of N-methylated Polypeptides

  • Application Summary : N-(methoxycarbonyl)glycine is used in the synthesis of N-methylated polypeptides. These polypeptides have properties such as increased lipophilicity, membrane permeability, metabolic stability, and proteolytic stability. This makes N-methylated amino acids interesting building blocks for the synthesis of polypeptides to obtain new biopolymers .
  • Methods of Application : The synthesis involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The polymerization conditions and the limitations caused by the enhanced steric demand of the amino acid NCA monomers and their N-methylated derivatives are studied .
  • Results or Outcomes : The study provides insight into the influence of polymerization conditions and the limitations caused by the enhanced steric demand of the amino acid NCA monomers and their N-methylated derivatives .

2. Drug Delivery Vehicles

  • Application Summary : N-(methoxycarbonyl)glycine is used in the preparation of hybrid supramolecular hydrogels with antibacterial property and cytocompatibility. These hydrogels have promising applications as drug delivery carriers .
  • Methods of Application : The hydrogels are prepared by integrating nano-hydroxyapatite (nHAP) as reinforcement with N-(9-Fluorenylmethoxycarbonyl)-L-Phenylalanine supramolecular hydrogels .
  • Results or Outcomes : The results showed that the hybrid supramolecular hydrogels possess antimicrobial property and cytocompatibility. The release of chlorogenic acid (CGA) from the hybrid supramolecular hydrogels shows a good inhibition effect on S. aureus .

3. Treatment of Type 2 Diabetes

  • Application Summary : GlyNAC (Glycine and N-Acetylcysteine) supplementation, which includes N-(methoxycarbonyl)glycine, has been shown to improve impaired mitochondrial fuel oxidation and lower insulin resistance in patients with Type 2 Diabetes .
  • Methods of Application : The study involved the administration of GlyNAC supplementation to patients with Type 2 Diabetes .
  • Results or Outcomes : The study found that GlyNAC supplementation improved impaired mitochondrial fuel oxidation and lowered insulin resistance in patients with Type 2 Diabetes .

4. Synthesis of α-Amino Acids

  • Application Summary : N-(methoxycarbonyl)glycine is used in the preparation of α-amino acids via Ni-catalyzed cross-electrophile coupling of bench-stable N-carbonyl-protected α-pivaloyloxy glycine with vinyl/aryl halides and triflates .
  • Methods of Application : The protocol permits the synthesis of α-amino acids bearing hindered branched vinyl groups .
  • Results or Outcomes : This work emphasizes easy access to α-vinyl and aryl amino acids via Ni-catalyzed cross-electrophile coupling .

5. Green Chemistry

  • Application Summary : Dialkyl carbonates (DACs), including N-(methoxycarbonyl)glycine, occupy a privileged position due to their low toxicity, high biodegradability, and peculiar reactivity .
  • Methods of Application : DACs are ambident electrophiles, which under appropriate conditions can undergo B Ac 2- or B Al 2-nucleophilic substitution .
  • Results or Outcomes : The worldwide urge to embrace a sustainable and bio-compatible chemistry has led industry and academia to develop chlorine-free methodologies focused on the use of CO 2 and CO 2-based compounds as feedstocks, promoters, and reaction media .

6. Biomaterials

  • Application Summary : N-(methoxycarbonyl)glycine is used in the preparation of amino acid N-carboxyanhydrides (NCAs), which have been evaluated for applications in the field of biomaterials .
  • Methods of Application : NCAs are typically prepared by phosgenation of amino acids .
  • Results or Outcomes : The preparation of NCAs provides a method for the synthesis of biomaterials .

7. Synthesis of α-Amino Acids

  • Application Summary : N-(methoxycarbonyl)glycine is used in the preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine .
  • Methods of Application : The protocol permits the synthesis of α-amino acids bearing hindered branched vinyl groups .
  • Results or Outcomes : This work emphasizes easy access to α-vinyl and aryl amino acids via Ni-catalyzed cross-electrophile coupling .

8. Green Chemistry

  • Application Summary : Dialkyl carbonates (DACs), including N-(methoxycarbonyl)glycine, occupy a privileged position due to their low toxicity, high biodegradability, and peculiar reactivity .
  • Methods of Application : DACs are ambident electrophiles, which under appropriate conditions can undergo B Ac 2- or B Al 2-nucleophilic substitution .
  • Results or Outcomes : The worldwide urge to embrace a sustainable and bio-compatible chemistry has led industry and academia to develop chlorine-free methodologies focused on the use of CO 2 and CO 2-based compounds as feedstocks, promoters, and reaction media .

9. Biomaterials

  • Application Summary : N-(methoxycarbonyl)glycine is used in the preparation of amino acid N-carboxyanhydrides (NCAs), which have been evaluated for applications in the field of biomaterials .
  • Methods of Application : NCAs are typically prepared by phosgenation of amino acids .
  • Results or Outcomes : The preparation of NCAs provides a method for the synthesis of biomaterials .

Future Directions

N-aryl glycine-based initiators, which include derivatives like “N-(methoxycarbonyl)glycine”, have been synthesized and investigated for their ability to trigger thermal- or light-induced polymerizations . This research could lead to the fabrication of high-performance polymer materials .

properties

IUPAC Name

2-(methoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c1-9-4(8)5-2-3(6)7/h2H2,1H3,(H,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJKLBMVVHKFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332523
Record name 2-[(methoxycarbonyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(methoxycarbonyl)glycine

CAS RN

1670-97-9
Record name N-Carbomethoxyglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(methoxycarbonyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CARBOMETHOXYGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W26884250
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
MT Nguyen, K De Wael… - The Journal of Physical …, 1995 - ACS Publications
The local forces are major contributors to the establishment of stable folding patterns in polypeptides, and it is now generally accepted that the nearest neighbor interactions …
Number of citations: 13 pubs.acs.org
BJ Wilcox, KJ Ritenour-Rodgers, AS Asser… - Biochemistry, 1999 - ACS Publications
Bifunctional peptidylglycine α-amidating enzyme (α-AE) catalyzes the O 2 -dependent conversion of C-terminal glycine-extended prohormones to the active, C-terminal α-amidated …
Number of citations: 70 pubs.acs.org
R Mukherjee, KT Locke, B Miao, D Meyers… - … of Pharmacology and …, 2008 - ASPET
The first generation peroxisome proliferator-activated receptor (PPAR) α agonist gemfibrozil reduces the risk of major cardiovascular events; therefore, more potent PPARα agonists for …
Number of citations: 31 jpet.aspetjournals.org
PM Esch, H Hiemstra, RF de Boer, WN Speckamp - Tetrahedron, 1992 - Elsevier
Reductive cyclizations (tributylin hydride, AIBN) of several α-(penthylthio)glycine derivatives with a 30alkenyl substituent at nitrogen are reported. These reactions proceed via 2-aza-5-…
Number of citations: 65 www.sciencedirect.com
K De Wael, T Zeegers‐Huyskens - … : Original Research on …, 1997 - Wiley Online Library
… This is in line with the theoretical calculations on isolated N-methoxycarbonyl glycine.5 The absorption between 3250 and 3272 cm- 1are assigned to the hydrogen-bonded N—H …
Number of citations: 8 onlinelibrary.wiley.com
HR Kricheldorf, R Mülhaupt - Journal of Macromolecular Science …, 1980 - Taylor & Francis
… For this purpose the three monomers Ia, IIa, and IIIa were polymerized in the presence of various amounts of N-methoxycarbonyl glycine NCA VIII, and the polymers were precipitated …
Number of citations: 11 www.tandfonline.com
H Sakiyama, R Mochizuki, A Sugawara… - Journal of the …, 1999 - pubs.rsc.org
A new end-off type acyclic ligand with four methoxyethyl chelating arms, 2,6-bis[bis(2-methoxyethyl)aminomethyl]-4-methylphenol (Hbomp), formed a dinuclear zinc(II) complex [Zn2(…
Number of citations: 50 pubs.rsc.org
AE Sigmund, W Hong, R Shapiro… - Advanced Synthesis & …, 2001 - Wiley Online Library
Candida antarctica lipase fraction B (CALB) catalyzed the hydrolysis of the (S)‐enantiomer of racemic 4‐oxo‐1,2‐pyrrolidinedicarboxylic acid dimethyl ester with high enantioselectivity (…
Number of citations: 19 onlinelibrary.wiley.com
HR Kricheldorf - 2012 - books.google.com
In 1906, Hermann Leuchs, a student of Emil Fischer, discovered the class of N-Carboxy-aminoacid-anhydrides, also known as Leuch's anhydrides, or abbreviated NCAs. These …
Number of citations: 500 books.google.com
T Namba, M Hotta, H Tabata, K Makino… - The Journal of …, 2021 - ACS Publications
The stereochemistry of N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones (I, II) was examined in detail by freezing the conformation with a methyl group at the C-4 of dibenzoazepine. …
Number of citations: 7 pubs.acs.org

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